molecular formula C15H13N3O2 B11991745 N-(1H-benzimidazol-2-yl)-2-methoxybenzamide CAS No. 81268-45-3

N-(1H-benzimidazol-2-yl)-2-methoxybenzamide

Cat. No.: B11991745
CAS No.: 81268-45-3
M. Wt: 267.28 g/mol
InChI Key: SPICRFWJLUCKJT-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-methoxybenzamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-methoxybenzamide typically involves the condensation of 2-aminobenzimidazole with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit certain enzymes and proteins that are crucial for the survival of pathogens or cancer cells. The compound binds to the active site of these targets, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-2-chlorobenzamide
  • N-(1H-benzimidazol-2-yl)-2-hydroxybenzamide
  • N-(1H-benzimidazol-2-yl)-2-nitrobenzamide

Uniqueness

N-(1H-benzimidazol-2-yl)-2-methoxybenzamide is unique due to its methoxy functional group, which imparts specific chemical properties and biological activities. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other benzimidazole derivatives .

Properties

CAS No.

81268-45-3

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C15H13N3O2/c1-20-13-9-5-2-6-10(13)14(19)18-15-16-11-7-3-4-8-12(11)17-15/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

SPICRFWJLUCKJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3N2

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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